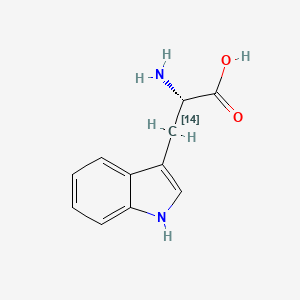

L-Tryptophan-beta-14C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Tryptophan-beta-14C is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 206.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolism Studies

L-Tryptophan-beta-14C has been extensively used to study metabolic pathways involving tryptophan and its derivatives. For instance, a study involving South African miners utilized a 2-g L-tryptophan load test alongside tracer doses of this compound to investigate its metabolism and the subsequent formation of metabolites like L-kynurenine .

Imaging Techniques

The compound serves as a radiotracer in Positron Emission Tomography (PET) imaging, particularly for brain studies. Research has shown that tryptophan-based radiotracers can effectively differentiate between various types of brain pathology, including tumors and epileptic foci . The ability to visualize tryptophan metabolism in vivo provides insights into neurological disorders and cancer.

Cancer Research

Recent studies have identified tryptophan metabolism as a significant factor in lung adenocarcinoma prognosis. By analyzing gene signatures related to tryptophan metabolism using datasets from The Cancer Genome Atlas (TCGA), researchers have established prognostic models that correlate metabolic alterations with tumor characteristics . This highlights the potential of this compound in understanding cancer biology and developing therapeutic strategies.

Drug Development

L-Tryptophan and its derivatives are being investigated for their drug-like properties. Molecular docking studies have indicated favorable binding energies for L-tryptophan with various biological targets, suggesting its potential role in drug development . The use of radiolabeled compounds like this compound can facilitate the screening of new drugs targeting serotonin pathways.

Table 1: Summary of Studies Utilizing this compound

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Metabolism in Humans | 2-g load test with tracer doses | Insights into tryptophan metabolism pathways |

| Brain Imaging | PET with tryptophan-based tracers | Differentiation of brain tumors and epilepsy |

| Cancer Prognosis | Analysis of TCGA datasets | Correlation between tryptophan metabolism and tumor characteristics |

| Drug-Likeness Evaluation | Molecular docking | Favorable binding energies indicating drug potential |

Case Study 1: Tryptophan Metabolism in Lung Cancer

A comprehensive analysis was conducted on lung adenocarcinoma patients using sequencing datasets to explore the impact of tryptophan metabolism on tumor microenvironments. The study established distinct clusters based on metabolic profiles, revealing significant differences in immune cell infiltration and response to immunotherapy among high-risk and low-risk groups .

Case Study 2: PET Imaging for Brain Pathologies

In clinical settings, this compound has been employed as a radiotracer to localize epileptic foci in patients with tuberous sclerosis complex. The imaging results demonstrated a strong correlation between increased serotonin synthesis and the localization of epileptic areas, showcasing the compound's utility in neurology .

Analyse Chemischer Reaktionen

Cyclization and Carbocation Stabilization

The β-14C label is pivotal in studying carbocation-π interactions during terpenoid biosynthesis:

-

CotB2-catalyzed cyclization : In the enzymatic synthesis of cyclooctat-9-en-7-ol, L-Tryptophan-beta-14C stabilizes the C15 carbocation intermediate via a π-complex with W186. DFT calculations show a stabilization energy of −15.7 kcal/mol at a 4.14 Å distance between C4 (W186) and C15 (substrate) .

-

Comparative analysis : Tryptophan provides stronger stabilization than phenylalanine (−15.7 vs. −10.7 kcal/mol) due to enhanced π-electron donation and C–H−π interactions .

Condensation with Phenolic Aldehydes

This compound reacts with food-derived aldehydes under acidic conditions (pH 2–4, 70°C) to form tetrahydro-β-carboline alkaloids :

-

Products : 1S,3S-cis and 1R,3S-trans diastereomers (e.g., with vanillin or salicylaldehyde) .

-

Antioxidant activity : These products exhibit Trolox-equivalent antioxidant capacity (TEAC) values of 2.5–3.8 (vs. 1.0 for Trolox), confirmed via ABTS assays .

Figure 1: Reaction Pathway

textL-Tryptophan-β-14C + RCHO → Iminium intermediate → Cyclization → Tetrahydro-β-carboline-β-14C

Catabolic Pathways in Microbial Systems

In Burkholderia cepacia J2315, this compound undergoes degradation via:

-

Oxidative cleavage to 3-hydroxyanthranilate-β-14C.

-

Enzymatic conversion to 2-aminomuconate-β-14C and 4-oxalocrotonate-β-14C.

-

Final products : Pyruvate and acetate, traced via <sup>14</sup>C labeling in metabolic flux studies .

Spectroscopic and Computational Insights

-

DFT studies : B3LYP/6-311++G(d,p) calculations reveal electronic transitions and stabilization energies (NBO analysis) for this compound in gaseous and solvent phases .

-

Hirshfeld surface analysis : Identifies dominant H···O (35%) and H···H (28%) interactions in crystal packing, critical for understanding reactivity .

Eigenschaften

CAS-Nummer |

50373-34-7 |

|---|---|

Molekularformel |

C11H12N2O2 |

Molekulargewicht |

206.22 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(1H-indol-3-yl)(314C)propanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i5+2 |

InChI-Schlüssel |

QIVBCDIJIAJPQS-BZMKOBQUSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CN2)[14CH2][C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Key on ui other cas no. |

50373-34-7 |

Sequenz |

W |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.